3-Heptadecanol, 2-amino-, (2S,3R)-
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Overview
Description
3-Heptadecanol, 2-amino-, (2S,3R)- is an organic compound with the molecular formula C17H37NO. It consists of 17 carbon atoms, 37 hydrogen atoms, one nitrogen atom, and one oxygen atom . This compound is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. The (2S,3R) notation indicates the specific configuration of the chiral centers in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptadecanol, 2-amino-, (2S,3R)- typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-amino-3-heptadecanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of 3-Heptadecanol, 2-amino-, (2S,3R)- often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective production. The purity and yield of the final product are optimized through rigorous quality control measures and purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Heptadecanol, 2-amino-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Heptadecanol, 2-amino-, (2S,3R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biological processes and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 3-Heptadecanol, 2-amino-, (2S,3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
3-Heptadecanol, 2-amino-, (2S,3R)- can be compared with other similar compounds such as:
2-Amino-3-octadecanol: Similar structure but with an additional carbon atom in the alkyl chain.
2-Amino-3-hexadecanol: Similar structure but with one less carbon atom in the alkyl chain.
2-Amino-3-pentadecanol: Similar structure but with two fewer carbon atoms in the alkyl chain.
The uniqueness of 3-Heptadecanol, 2-amino-, (2S,3R)- lies in its specific stereochemistry and the length of its alkyl chain, which can influence its physical and chemical properties, as well as its biological activity.
Properties
CAS No. |
378753-61-8 |
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Molecular Formula |
C17H37NO |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
(2S,3R)-2-aminoheptadecan-3-ol |
InChI |
InChI=1S/C17H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16(2)18/h16-17,19H,3-15,18H2,1-2H3/t16-,17+/m0/s1 |
InChI Key |
KAVSFDLDKOBXII-DLBZAZTESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H](C)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C)N)O |
Origin of Product |
United States |
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